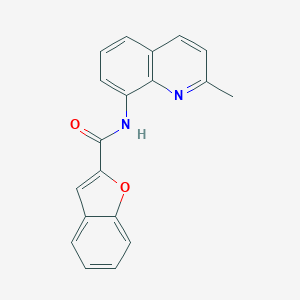
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide, also known as BMQ, is a novel small molecule that has shown promising results in scientific research. BMQ is a synthetic compound that has been synthesized through a variety of methods, and it has been found to have potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells and the modulation of various neurotransmitters in the brain. N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and it has been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has also been found to modulate various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been found to have low toxicity in vitro. However, N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo, and it has a short half-life in the body, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for research on N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to develop more effective methods for administering N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide in vivo, such as through the use of nanoparticles or other drug delivery systems. Additionally, further research is needed to determine the long-term safety and efficacy of N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide in humans.
In conclusion, N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is a novel small molecule that has shown promising results in scientific research. It has potential applications in the field of medicine, including in the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action, develop more effective methods for administering it in vivo, and determine its long-term safety and efficacy in humans.
Métodos De Síntesis
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been synthesized through a variety of methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Pd-catalyzed direct C-H bond activation. The most commonly used method for synthesizing N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide is the Suzuki-Miyaura coupling reaction, which involves the coupling of 2-methylquinoline-8-boronic acid and 1-benzofuran-2-chloroformate in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has been found to have potential applications in the field of medicine. It has been shown to have anticancer and anti-inflammatory properties, and it has been found to inhibit the growth of various cancer cell lines, including lung cancer, breast cancer, and colon cancer. N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C19H14N2O2 |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
N-(2-methylquinolin-8-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c1-12-9-10-13-6-4-7-15(18(13)20-12)21-19(22)17-11-14-5-2-3-8-16(14)23-17/h2-11H,1H3,(H,21,22) |
Clave InChI |
FCZPTBPFDFWOET-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
SMILES canónico |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC4=CC=CC=C4O3)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}pentanamide](/img/structure/B244006.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,6-dimethoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B244016.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)